

Environmental Fate of 2,3-Dibromohexane: A Technical Guide

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Compound of Interest

Compound Name: 2,3-Dibromohexane

Cat. No.: B1593665

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Introduction

2,3-Dibromohexane is a halogenated aliphatic hydrocarbon. Understanding its environmental fate is crucial for assessing its potential environmental impact. This technical guide provides a comprehensive overview of the current knowledge regarding the environmental distribution and degradation of **2,3-dibromohexane**. Due to the limited availability of direct experimental data for this specific compound, this guide incorporates data from structurally similar compounds and Quantitative Structure-Activity Relationship (QSAR) predictions to provide a thorough assessment.

Physical and Chemical Properties

The environmental transport and partitioning of a chemical are largely governed by its physical and chemical properties. The available data for **2,3-dibromohexane** are summarized in the table below.

Property	Value	Reference/Method
Molecular Formula	C6H12Br2	--INVALID-LINK--
Molecular Weight	243.97 g/mol	--INVALID-LINK--
Boiling Point	90 °C at 16 mmHg	Not specified
Density	1.581 g/mL at 25 °C	Not specified
LogP (Octanol-Water Partition Coefficient)	3.33	Estimated
Water Solubility	Low (inferred from LogP)	Inferred
Vapor Pressure	Not available	Not available
Henry's Law Constant	Not available	Not available

Environmental Fate and Partitioning

The environmental fate of **2,3-dibromohexane** is determined by a combination of transport and degradation processes. Upon release into the environment, it will partition between air, water, soil, and sediment.

Biotic Degradation

The biodegradation of halogenated hydrocarbons can occur under both aerobic and anaerobic conditions, although aerobic pathways are generally more efficient for less halogenated compounds. Specific biodegradation data for **2,3-dibromohexane** is not readily available. However, based on studies of similar compounds like 1,2-dibromoethane, biodegradation is expected to proceed, albeit potentially slowly.

Predicted Biodegradation Pathway:

Under aerobic conditions, the biodegradation of **2,3-dibromohexane** is likely initiated by oxidative dehalogenation, catalyzed by monooxygenase or dioxygenase enzymes, leading to the formation of corresponding alcohols and ketones. Further degradation would then proceed through standard metabolic pathways.

Parameter	Predicted Value	Method
Biodegradation Half-life in Water	Weeks to months	QSAR Estimation
Biodegradation Half-life in Soil	Months to years	QSAR Estimation

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photodegradation, are significant pathways for the transformation of **2,3-dibromohexane** in the environment.

As an alkyl halide, **2,3-dibromohexane** is susceptible to hydrolysis, where the bromine atoms are replaced by hydroxyl groups. The rate of hydrolysis is dependent on pH and temperature. Complete hydrolysis would yield hexane-2,3-diol, while partial hydrolysis would result in brominated hexanol intermediates.^{[1][2][3]}

Parameter	Predicted Value	Method
Hydrolysis Half-life at pH 7 and 25°C	Days to weeks	Analogy to other alkyl bromides

Direct photodegradation of **2,3-dibromohexane** in the atmosphere is expected to be a minor process as it does not contain chromophores that absorb sunlight. However, indirect photodegradation through reactions with hydroxyl radicals ($\bullet\text{OH}$) is likely to be the primary atmospheric removal process. In aquatic environments, direct photolysis is also expected to be slow.

Parameter	Predicted Value	Method
Atmospheric Half-life (vs. $\bullet\text{OH}$)	Days	QSAR Estimation
Aqueous Photodegradation Half-life	Not significant	Inferred
Photolysis Quantum Yield	Not available	Not available

Environmental Partitioning

The partitioning behavior of **2,3-dibromohexane**, particularly its tendency to adsorb to soil and sediment, is a key factor in its environmental distribution.

The octanol-water partition coefficient (LogP) of 3.33 suggests that **2,3-dibromohexane** will have a moderate tendency to adsorb to organic matter in soil and sediment. This will reduce its mobility in the subsurface and its bioavailability. The soil organic carbon-water partitioning coefficient (Koc) is a key parameter for predicting this behavior.

Parameter	Predicted Value	Method
Soil Organic Carbon-Water Partitioning Coefficient (Koc)	200 - 500 L/kg	QSAR Estimation from LogP[4]

Experimental Protocols

Standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) are available to experimentally determine the environmental fate of chemicals.

Aerobic Biodegradation in Water: OECD 301

This test guideline describes several methods to assess the ready biodegradability of chemicals.[5][6][7]

- Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms from a domestic wastewater treatment plant and incubated under aerobic conditions in the dark or diffuse light. The degradation is followed by measuring parameters such as dissolved organic carbon (DOC), CO₂ production, or oxygen consumption.
- Apparatus: Shake flasks or bottles, oxygen meter or gas chromatograph for CO₂ analysis.
- Procedure:
 - Prepare a mineral medium containing essential salts.

- Add the test substance at a known concentration (typically 2-10 mg/L of organic carbon).
- Inoculate with activated sludge from a domestic wastewater treatment plant.
- Incubate at 20-25°C in the dark for 28 days.
- At regular intervals, measure the chosen parameter (DOC, CO₂, or O₂ consumption) in test and control flasks (inoculum only).
- Data Analysis: Calculate the percentage of biodegradation based on the difference between the test and control flasks. A substance is considered readily biodegradable if it reaches a pass level of >60% of theoretical CO₂ production or >70% DOC removal within a 10-day window.

Hydrolysis as a Function of pH: OECD 111

This guideline details a procedure to determine the rate of abiotic hydrolysis of chemicals.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

- Principle: The test substance is incubated in sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) and at a constant temperature in the dark. The concentration of the test substance is measured over time to determine the hydrolysis rate constant and half-life.
- Apparatus: Temperature-controlled incubator, sterile flasks, analytical instrument for quantifying the test substance (e.g., GC-MS, HPLC).
- Procedure:
 - Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
 - Add the test substance to each buffer solution at a concentration below its water solubility.
 - Incubate the solutions in the dark at a constant temperature (e.g., 25°C or 50°C).
 - At appropriate time intervals, take samples and analyze for the concentration of the test substance.

- Data Analysis: Plot the natural logarithm of the concentration versus time to determine the pseudo-first-order rate constant (k) for hydrolysis at each pH. The half-life ($t_{1/2}$) is calculated as $\ln(2)/k$.

Soil Adsorption/Desorption: OECD 106 (Batch Equilibrium Method)

This guideline is used to determine the soil adsorption and desorption coefficients.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

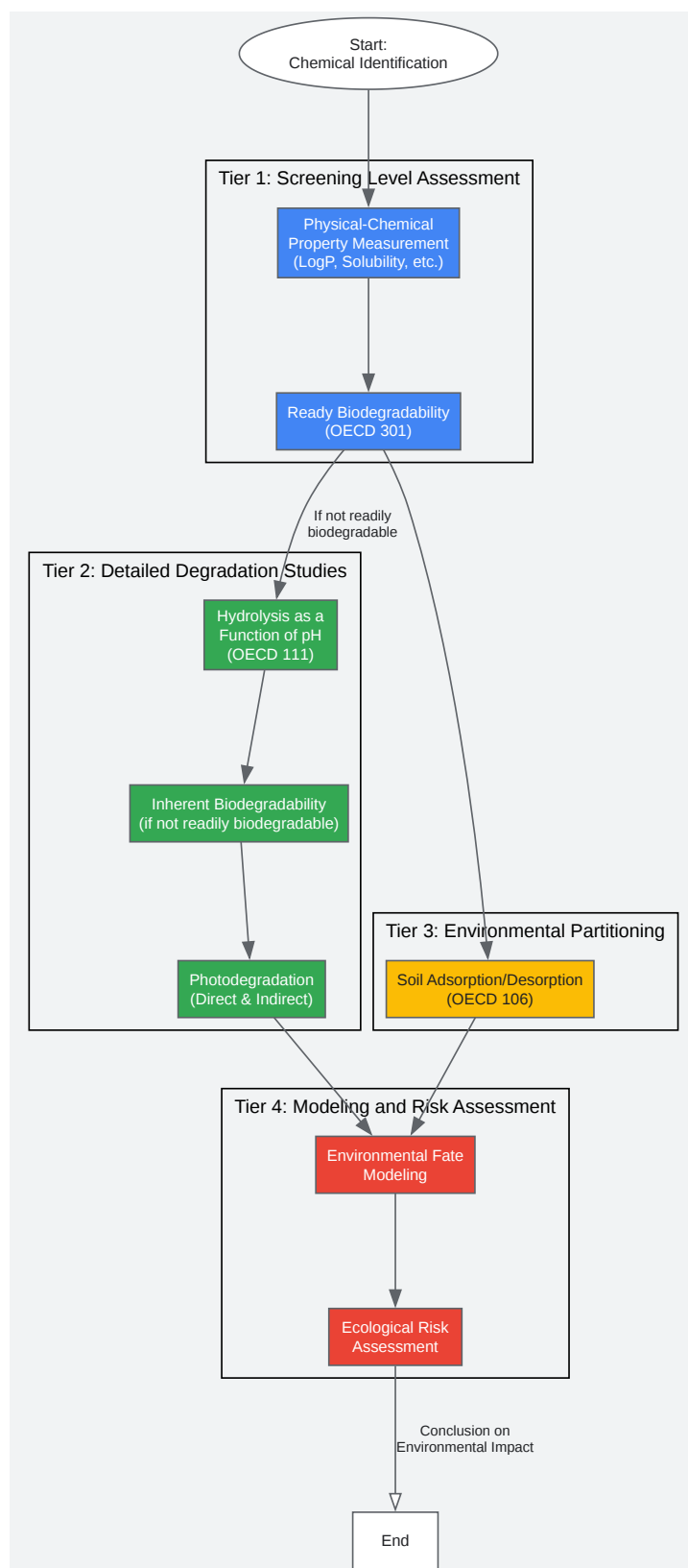
- Principle: A solution of the test substance in a calcium chloride solution is equilibrated with a known amount of soil. The concentration of the test substance in the solution is measured after equilibration to determine the amount adsorbed to the soil.
- Apparatus: Shaker, centrifuge, analytical instrument for quantification.
- Procedure:
 - Select and characterize different soil types (at least 5).
 - Prepare a stock solution of the test substance in 0.01 M CaCl_2 .
 - Add a known volume of the stock solution to a known mass of soil in a centrifuge tube.
 - Equilibrate the soil-solution mixture by shaking for a predetermined time (e.g., 24 hours) at a constant temperature.
 - Separate the soil and solution by centrifugation.
 - Analyze the concentration of the test substance in the supernatant.
- Data Analysis: The amount of substance adsorbed to the soil is calculated by the difference between the initial and final concentrations in the solution. The soil adsorption coefficient (K_d) is calculated as the ratio of the concentration in soil to the concentration in water at equilibrium. The organic carbon-normalized adsorption coefficient (K_{oc}) is then calculated by dividing K_d by the fraction of organic carbon in the soil.

Visualizations

Environmental Fate Pathway of 2,3-Dibromohexane

Caption: Environmental fate pathways of 2,3-Dibromohexane.

Experimental Workflow for Environmental Fate Assessment



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Caption: Experimental workflow for assessing environmental fate.

Conclusion

While specific experimental data on the environmental fate of **2,3-dibromohexane** is scarce, this guide provides a comprehensive assessment based on its physicochemical properties and the behavior of analogous halogenated hydrocarbons. It is predicted to have low water solubility and a moderate tendency to sorb to soil and sediment. The primary degradation pathways are expected to be biotic degradation and abiotic hydrolysis, with atmospheric photodegradation also contributing to its removal from the air. The provided experimental protocols, based on international guidelines, offer a clear framework for generating the necessary data to refine this environmental fate profile and conduct a thorough risk assessment. Further research is needed to obtain precise quantitative data for **2,3-dibromohexane** to validate these predictions.

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